molecular formula C12H9BrClN B13246788 5-Bromo-2-(2-chlorophenyl)-4-methylpyridine

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine

Cat. No.: B13246788
M. Wt: 282.56 g/mol
InChI Key: SJRRTRDHGGCUQS-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine ( 2060008-09-3) is a high-purity pyridine derivative supplied for advanced research and development applications . With a molecular formula of C12H9BrClN and a molecular weight of 282.56, this compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry . Its structure incorporates a pyridine ring functionalized with bromine and a 2-chlorophenyl group, which confers specific reactivity valuable for exploring new chemical space. This halogenation pattern makes it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing researchers to introduce complex molecular fragments . This reactivity is crucial for constructing libraries of novel compounds for screening against biological targets and for the synthesis of potential pharmaceutical agents, where the pyridine motif is a common feature . The compound is provided with supporting analytical data to ensure its quality, structural integrity, and batch-to-batch consistency, which are critical for reproducible experimental outcomes in drug discovery pipelines . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C12H9BrClN

Molecular Weight

282.56 g/mol

IUPAC Name

5-bromo-2-(2-chlorophenyl)-4-methylpyridine

InChI

InChI=1S/C12H9BrClN/c1-8-6-12(15-7-10(8)13)9-4-2-3-5-11(9)14/h2-7H,1H3

InChI Key

SJRRTRDHGGCUQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Halogenation and Functional Group Transformations

A key precursor in the synthesis is 5-bromo-2-methylpyridine or related methyl-substituted pyridines. A patented industrial method for preparing 5-bromo-2-methylpyridine involves the following steps:

  • Condensation and Decarboxylation:

    • Diethyl malonate reacts with an alkali metal (commonly sodium) to form a salt.
    • 5-Nitro-2-chloropyridine is added dropwise to this salt to undergo a condensation reaction.
    • The product is then decarboxylated under acidic conditions to yield 5-nitro-2-methylpyridine.
  • Hydrogenation Reduction:

    • The 5-nitro-2-methylpyridine is catalytically hydrogenated using palladium on carbon (Pd/C) at 15–40 °C to produce 5-amino-2-methylpyridine.
  • Bromination via Diazonium Salt Intermediate:

    • The 5-amino-2-methylpyridine is converted to its salt with acid and cooled to 0 to -10 °C.
    • Bromine is added, followed by sodium nitrite in aqueous solution, facilitating diazotization and subsequent bromination to yield 5-bromo-2-methylpyridine.

This method is characterized by mild reaction conditions, good catalytic efficiency, and high yields, making it suitable for industrial-scale synthesis.

Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

To introduce the 2-(2-chlorophenyl) substituent at the 2-position of the pyridine ring, palladium-catalyzed cross-coupling reactions are employed:

  • Starting Materials: 5-bromo-2-(substituted)pyridine derivatives and arylboronic acids (e.g., 2-chlorophenylboronic acid).
  • Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.
  • Conditions: Base (e.g., K2CO3 or NaOH), solvent (e.g., toluene, dioxane, or aqueous mixtures), and elevated temperature.
  • Outcome: Formation of a new carbon-carbon bond at the 2-position, yielding 5-bromo-2-(2-chlorophenyl)-4-methylpyridine.

This method allows for selective functionalization and is widely used due to its versatility and efficiency in forming biaryl linkages.

Comparative Data Table of Key Preparation Steps

Step Reaction Type Key Reagents/Conditions Product/Intermediate Yield & Notes
1 Condensation & Decarboxylation Diethyl malonate, sodium, 5-nitro-2-chloropyridine, acidic conditions 5-nitro-2-methylpyridine High yield, mild conditions
2 Catalytic Hydrogenation Pd/C catalyst, H2 gas, 15–40 °C 5-amino-2-methylpyridine Efficient reduction, easy filtration
3 Bromination (Diazotization) Bromine, sodium nitrite, acid, 0 to -10 °C 5-bromo-2-methylpyridine High selectivity, industrially viable
4 Suzuki Cross-Coupling 5-bromo-2-methylpyridine, 2-chlorophenylboronic acid, Pd catalyst, base, solvent, heat This compound High coupling efficiency, scalable

Mechanistic Insights

  • The bromine atom at the 5-position serves as a reactive site for nucleophilic substitution or further functionalization.
  • The chlorophenyl substituent stabilizes intermediates through resonance and electronic effects.
  • The Suzuki coupling proceeds via oxidative addition of the bromopyridine to Pd(0), transmetallation with the arylboronic acid, and reductive elimination to form the C–C bond.

Summary and Research Findings

  • The preparation of this compound is efficiently achieved through a combination of halogenation and palladium-catalyzed cross-coupling.
  • The industrially optimized method for preparing the 5-bromo-2-methylpyridine intermediate ensures high yield and purity, which is critical for subsequent coupling steps.
  • Suzuki coupling is the preferred method for attaching the 2-chlorophenyl group due to its mild conditions and high selectivity.
  • Research indicates that controlling reaction parameters such as temperature, catalyst loading, and reagent purity is essential for maximizing yield and minimizing by-products.

This synthesis framework provides a robust platform for producing this compound, supporting its application in pharmaceutical and material science research.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Dehalogenated pyridines are formed as major products.

Scientific Research Applications

Scientific Research Applications

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine serves as a building block in synthesizing biologically active compounds. Research indicates that similar compounds exhibit significant biological activities.

Potential applications:

  • Pharmaceuticals: It can be used as an intermediate in synthesizing novel pharmaceutical drugs.
  • Agrochemicals: It can be used in the production of new agrochemicals.

Studies on Interactions with Biological Molecules:
Ongoing studies are exploring how 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine interacts with biological molecules. Halogen substituents may enable halogen bonding interactions, significantly influencing molecular recognition processes in biological systems. Understanding these interactions is crucial for developing new drugs and agrochemicals.

Structural Analogs and Derivatives

Several compounds share structural similarities with 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine. These related compounds can provide insights into the structure-activity relationships and potential applications of this compound.

Examples of related compounds:

  • 5-Bromo-2-chloro-4-methylpyridine
  • 5-Bromo-3-(trifluoromethyl)pyridine
  • 5-Bromo-2-(4-nitrophenyl)-4-methylpyridine
  • 5-Chloro-2-(2-bromophenyl)-4-methylpyridine

Biological Activities

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-chlorophenyl)-4-methylpyridine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form halogen bonds with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Substituent Position and Molecular Weight

  • 5-Bromo-2-(2-chlorophenyl)-4-methylpyridine

    • Molecular Formula: C₁₂H₉BrClN
    • Molecular Weight: ~282.56 (inferred from positional isomer in )
    • Key Features: Bromine (C5), 2-chlorophenyl (C2), methyl (C4).
  • 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine (Positional Isomer)

    • Molecular Formula: C₁₂H₉BrClN
    • Molecular Weight: 282.56
    • Key Difference: Chlorophenyl group at C4 instead of C2, altering steric and electronic effects.
  • 4-Bromo-2-chloro-5-methylpyridine

    • Molecular Formula: C₆H₅BrClN
    • Molecular Weight: 206.47
    • Key Difference: Lacks the phenyl group, reducing molecular weight and hydrophobicity.

Physicochemical Properties

Compound Melting Point (°C) Solubility (Inference) Key Substituents
This compound Not reported Low (high halogen content) Br (C5), 2-ClPh (C2), CH₃ (C4)
5-Bromo-2-(4-chlorophenyl)-4-methylpyridine Not reported Moderate (less steric hindrance) Br (C5), 4-ClPh (C2), CH₃ (C4)
4-Bromo-2-chloro-5-methylpyridine Not reported Higher (smaller structure) Br (C4), Cl (C2), CH₃ (C5)
5-Bromo-2-hydroxy-4-methylpyridine 198–202 Moderate (polar -OH group) Br (C5), OH (C2), CH₃ (C4)

Notes:

  • The 2-chlorophenyl group in the target compound introduces significant steric hindrance compared to simpler analogs like 4-bromo-2-chloro-5-methylpyridine, likely reducing solubility in polar solvents .
  • Melting points for brominated pyridines with aryl groups (e.g., chlorophenyl) are typically higher (>250°C) due to enhanced van der Waals forces, as seen in (268–287°C for related structures) .

Spectroscopic Characteristics

  • ¹H NMR :
    • Target Compound : Expected signals include:
  • Methyl group (δ ~2.5 ppm, singlet).
  • Aromatic protons on 2-chlorophenyl (δ 7.2–7.6 ppm, multiplet due to ortho-Cl).
  • Pyridine ring protons (δ 8.0–8.5 ppm, split by adjacent Br and CH₃) .

    • 4-Bromo-2-chloro-5-methylpyridine : Simpler splitting pattern due to absence of phenyl group .
  • IR Spectroscopy :

    • Halogen-related absorptions (C-Br ~560 cm⁻¹; C-Cl ~750 cm⁻¹) .

Biological Activity

5-Bromo-2-(2-chlorophenyl)-4-methylpyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrClN\text{C}_10\text{H}_8\text{BrClN}, with a molecular weight of approximately 276.55 g/mol. The compound features a pyridine ring substituted with a bromine atom, a chlorophenyl group, and a methyl group, contributing to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Similar pyridine derivatives have shown substantial antibacterial and antifungal properties. For instance, pyridine alkaloids have demonstrated effectiveness against various pathogens, suggesting that halogen substituents in the structure may enhance antimicrobial activity .
  • Binding Affinity : Interaction studies have focused on the compound's binding affinity with various biological targets, which are crucial for understanding its therapeutic potential. Techniques such as molecular docking and in vitro assays are commonly employed to evaluate these interactions .
  • Potential Applications in Pharmaceuticals : The compound has been investigated as a potential lead for developing SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .

Case Studies

  • Antimicrobial Evaluation : A study on related pyridine derivatives showed that compounds with specific halogen substitutions exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Synthesis and Scale-Up : The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions. A novel industrial process has been reported that allows for efficient scale-up with significant cost reductions .

Table 1: Biological Activity of Pyridine Derivatives

Compound NameActivity TypeMIC (mg/mL)
This compoundAntibacterial0.0039 - 0.025
5-Bromo-3-(trifluoromethyl)pyridineAntibacterial0.0048 - 0.039
5-Chloro-2-(2-bromophenyl)-4-methylpyridineAntifungal0.0195
5-Bromo-2-chloro-4-methylpyridineSGLT2 InhibitorPreclinical Studies

Table 2: Summary of Synthesis Methods

MethodYield (%)Notes
Palladium-Catalyzed Coupling24%Scalable process for industrial application
Nitration followed by HydrolysisVariesComplex multi-step synthesis

Q & A

Basic: What synthetic strategies are effective for preparing 5-Bromo-2-(2-chlorophenyl)-4-methylpyridine?

Answer:
A practical approach involves multi-step functionalization of the pyridine core. For example:

  • Step 1: Introduce the 2-chlorophenyl group via Suzuki-Miyaura coupling using a palladium catalyst and aryl boronic acid.
  • Step 2: Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) .
  • Step 3: Methylation at the 4-position via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃).

Key Considerations:

  • Monitor regioselectivity during bromination using steric directing groups .
  • Purify intermediates via column chromatography or recrystallization (e.g., acetonitrile for high-purity crystals) .

Basic: How should researchers characterize this compound’s purity and structure?

Answer:
Combine spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C): Identify substituent positions (e.g., upfield shifts for methyl groups at C4, aromatic splitting patterns for the 2-chlorophenyl group) .
  • X-ray Crystallography: Confirm molecular geometry and packing (e.g., planarity of the pyridine ring, hydrogen-bonding networks) .
  • Mass Spectrometry (HRMS): Verify molecular weight (expected: ~294.55 g/mol) and isotopic patterns for bromine/chlorine .

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